5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine: is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of two chlorophenyl groups and a trifluoromethyl group attached to a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates with chlorophenyl and trifluoromethylphenyl groups under controlled conditions. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products Formed:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with hydrogenated functional groups.
- Substituted derivatives with various nucleophiles replacing the chlorine atoms .
Scientific Research Applications
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of specific enzymes and receptors, making it a candidate for further investigation in drug discovery .
Medicine: The compound’s unique structure and bioactivity have led to its exploration as a potential therapeutic agent. It is being investigated for its efficacy in treating various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, the compound is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components, due to its favorable electronic properties .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the activity of target enzymes or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .
Comparison with Similar Compounds
- 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 4-chloro-3-(trifluoromethyl)aniline
Comparison: Compared to these similar compounds, 5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine exhibits unique properties due to the presence of both chlorophenyl and trifluoromethyl groups attached to the thienopyrimidine core. This combination enhances its chemical stability, bioactivity, and electronic properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H10Cl2F3N3S |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H10Cl2F3N3S/c20-11-3-1-10(2-4-11)13-8-28-18-16(13)17(25-9-26-18)27-12-5-6-15(21)14(7-12)19(22,23)24/h1-9H,(H,25,26,27) |
InChI Key |
FZFLFNTWRYRZKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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